1-Butyltheobromine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyltheobromine can be synthesized through the alkylation of theobromine. The process involves a nucleophilic substitution reaction where theobromine reacts with butyl bromide in the presence of a solvent such as N,N-dimethylformamide (DMF) . The reaction typically requires heating to facilitate the substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Butyltheobromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides like butyl bromide are used in the presence of solvents like DMF.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives of the compound.
Substitution: Various alkylated or functionalized derivatives.
Scientific Research Applications
1-Butyltheobromine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
1-Butyltheobromine exerts its effects by interacting with various molecular targets and pathways:
Molecular Targets: It targets adenosine receptors, phosphodiesterases, and other enzymes involved in cellular signaling.
Pathways Involved: The compound modulates cyclic AMP (cAMP) levels, leading to effects on smooth muscle relaxation, bronchodilation, and vasodilation.
Comparison with Similar Compounds
1-Butyltheobromine is compared with other similar compounds, such as:
Theobromine: The parent compound, known for its stimulant and vasodilatory effects.
Caffeine: A related xanthine derivative with more potent central nervous system stimulant effects.
Theophylline: Another xanthine derivative used as a bronchodilator.
Uniqueness: this compound is unique due to its specific alkylation at the N-1 position, which imparts distinct pharmacological properties compared to other xanthine derivatives .
Properties
CAS No. |
1143-30-2 |
---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-butyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h7H,4-6H2,1-3H3 |
InChI Key |
ZCUPBJOZMPROIJ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
melting_point |
108.0 °C |
1143-30-2 | |
solubility |
0.02 M |
Origin of Product |
United States |
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